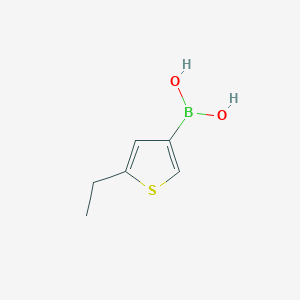
(5-Ethylthiophen-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylthiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Ethylthiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, often employs iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting pinacol boronates . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (5-Ethylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic partner .
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium acetate, to activate the boronic acid . The reaction conditions are generally mild, making it compatible with a wide range of functional groups.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Ethylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action for (5-Ethylthiophen-3-yl)boronic acid in cross-coupling reactions involves the activation of the boron atom by a base, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (5-Ethylthiophen-3-yl)boronic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C6H9BO2S |
|---|---|
Molecular Weight |
156.02 g/mol |
IUPAC Name |
(5-ethylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI Key |
NTKFIQZZYNVSMF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















